A-30312

描述

属性

CAS 编号 |

144092-65-9 |

|---|---|

分子式 |

C19H21ClN2O |

分子量 |

328.8 g/mol |

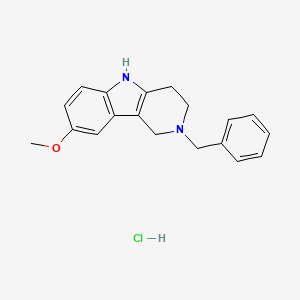

IUPAC 名称 |

2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride |

InChI |

InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H |

InChI 键 |

KHANUNWSUNXEKV-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl |

外观 |

Solid powder |

其他CAS编号 |

144092-65-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A 30312; A30312; A-30312 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of A-30312: A Comprehensive Technical Guide

Despite a comprehensive search of publicly available scientific literature and chemical databases, the compound designated as A-30312 could not be definitively identified. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound identifier. As such, a detailed analysis of its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework for understanding the mechanism of action of a hypothetical novel dopamine agonist, which this compound is presumed to be. This framework will outline the types of data, experimental approaches, and analytical visualizations that are crucial for characterizing such a compound.

I. Characterizing a Novel Dopamine Agonist: A Methodological Blueprint

The elucidation of a novel dopamine agonist's mechanism of action involves a multi-faceted approach, encompassing in vitro and in vivo studies to determine its binding affinity, functional activity, signaling pathways, and physiological effects.

Receptor Binding Affinity and Selectivity

A fundamental first step is to determine the compound's affinity for its primary targets, the dopamine receptors (D1-D5), and its selectivity against other relevant receptors.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine binding affinity is the competitive radioligand binding assay.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for specific dopamine receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Data Presentation:

The binding affinities would be summarized in a table for clear comparison.

| Receptor Subtype | Ki (nM) for this compound |

| Dopamine D1 | [Hypothetical Value] |

| Dopamine D2 | [Hypothetical Value] |

| Dopamine D3 | [Hypothetical Value] |

| Dopamine D4 | [Hypothetical Value] |

| Dopamine D5 | [Hypothetical Value] |

| Serotonin 5-HT2A | [Hypothetical Value] |

| Adrenergic α1 | [Hypothetical Value] |

Functional Activity and Signaling Pathways

Beyond binding, it is crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist and to delineate the intracellular signaling cascades it activates.

Experimental Protocol: cAMP Assay

Dopamine D1-like receptors (D1 and D5) typically couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP), while D2-like receptors (D2, D3, and D4) couple to Gi/Go proteins, causing a decrease in cAMP.

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound at dopamine receptors.

-

Methodology:

-

Cell Culture: Cells expressing the dopamine receptor subtype of interest are cultured.

-

Treatment: Cells are treated with varying concentrations of the test compound. For D2-like receptors, cells are often co-stimulated with forskolin to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

-

Data Presentation:

| Receptor Subtype | Functional Assay | EC50 (nM) for this compound | Emax (%) for this compound |

| Dopamine D1 | cAMP Accumulation | [Hypothetical Value] | [Hypothetical Value] |

| Dopamine D2 | Forskolin-induced cAMP Inhibition | [Hypothetical Value] | [Hypothetical Value] |

Signaling Pathway Visualization:

The interaction of a hypothetical D1 agonist with its signaling pathway can be visualized.

Caption: Hypothetical D1 receptor signaling cascade initiated by this compound.

In Vivo Pharmacodynamics and Efficacy

Animal models are essential to evaluate the physiological and behavioral effects of the compound. For a dopamine agonist potentially targeting neurodegenerative diseases like Parkinson's, a key model is the 6-hydroxydopamine (6-OHDA)-lesioned rat.

Experimental Protocol: Rotational Behavior in 6-OHDA Lesioned Rats

-

Objective: To assess the in vivo efficacy of the test compound in a rat model of Parkinson's disease.

-

Methodology:

-

Lesioning: Unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-OHDA into the medial forebrain bundle.

-

Drug Administration: After a recovery period, the rats are administered the test compound (this compound) at various doses.

-

Behavioral Assessment: The number of contralateral (away from the lesioned side) rotations is counted over a specific period. An increase in contralateral rotations is indicative of a dopaminergic agonistic effect.

-

Data Analysis: A dose-response relationship for the rotational behavior is established.

-

Experimental Workflow Visualization:

Caption: Workflow for assessing in vivo efficacy in a Parkinson's model.

Conclusion

While the specific mechanism of action for this compound remains elusive due to a lack of public information, the methodologies and analytical frameworks presented here provide a comprehensive guide for the characterization of any novel dopamine agonist. The systematic evaluation of receptor binding, functional activity, signaling pathways, and in vivo efficacy is paramount for understanding the therapeutic potential and pharmacological profile of such compounds. Future disclosure of data on this compound would allow for a specific application of this analytical approach.

A-30312: An Unidentified Modulator of Multidrug Resistance

Despite a comprehensive search of scientific literature and chemical databases, no specific information could be found for a multidrug resistance (MDR) modulator designated as A-30312. This identifier does not correspond to any known experimental or clinically approved compound in the context of cancer chemotherapy or other therapeutic areas where MDR is a concern.

Multidrug resistance is a significant challenge in the treatment of cancer and infectious diseases. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of therapeutic agents from the cell, thereby reducing their efficacy. The development of MDR modulators, also known as chemosensitizers, aims to inhibit the function of these transporters and restore sensitivity to chemotherapy.

While the query for "this compound" did not yield specific results, the field of MDR modulation is an active area of research with numerous compounds in various stages of development. These modulators are broadly categorized into several generations, each with improved efficacy and reduced toxicity profiles.

Researchers and drug development professionals interested in the latest advancements in MDR modulation are encouraged to consult recent reviews and publications in the fields of oncology, pharmacology, and medicinal chemistry. Key areas of investigation include the discovery of novel P-glycoprotein inhibitors, the development of broad-spectrum ABC transporter modulators, and the exploration of new therapeutic strategies to overcome drug resistance.

It is possible that "this compound" may be an internal, preclinical designation not yet disclosed in public-facing literature, a typographical error, or an outdated identifier. Without further clarification or an alternative designation, a detailed technical guide on this specific compound cannot be provided at this time.

For researchers, scientists, and drug development professionals seeking information on MDR modulators, it is recommended to search for compounds based on their chemical class, mechanism of action, or their association with specific clinical trials.

In-Depth Technical Guide: A-30312 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

A-30312 hydrochloride is the salt form of the synthetic compound 2-Benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole. It is classified as a fused indole derivative and has garnered attention in the field of oncology for its activity as a multidrug resistance (MDR) modulator. By reversing resistance to various chemotherapeutic agents, this compound hydrochloride presents a potential avenue for enhancing the efficacy of existing cancer treatments.

Chemical Structure:

-

IUPAC Name: 2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride

-

CAS Number: 144092-65-9

-

Molecular Formula: C₂₀H₂₃ClN₂O

-

Molecular Weight: 354.87 g/mol

| Identifier | Value |

| Synonym | A 30312, 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride |

| InChI | InChI=1S/C20H22N2O.ClH/c1-23-16-8-9-20-18(11-16)19(12-22(20)15-17-6-4-2-5-7-17)10-13-21(13)14-2;1H |

| SMILES | COc1ccc2c(c1)c1c(c[nH]1)CN(Cc1ccccc1)CC2.Cl |

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions as a multidrug resistance (MDR) modulator, primarily by interacting with P-glycoprotein (P-gp/MDR1), a member of the ATP-binding cassette (ABC) transporter family. In many cancer cells, the overexpression of P-gp leads to the efflux of chemotherapeutic drugs, thereby reducing their intracellular concentration and effectiveness. This compound hydrochloride counteracts this mechanism.

The proposed mechanism involves the direct binding of this compound to P-glycoprotein, which inhibits its drug-efflux function. This inhibition is believed to be competitive, where this compound occupies the drug-binding sites on the transporter, preventing the binding and subsequent removal of anticancer drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agents in resistant cells, restoring their cytotoxic effects.

Experimental Data

The efficacy of this compound hydrochloride in reversing multidrug resistance has been demonstrated in various in vitro studies. The data presented below is a summary of key findings from such experiments.

Table 1: Potentiation of Cytotoxicity in P388/ADR Cells

This table summarizes the ability of this compound to enhance the cell-killing effects of common anticancer drugs in a multidrug-resistant cell line (P388/ADR) compared to the drug-sensitive parent cell line (P388). The potentiation factor indicates the fold increase in cytotoxicity.

| Anticancer Drug | This compound Concentration (µM) | Cell Line | IC₅₀ (nM) | Potentiation Factor |

| Doxorubicin | 0 | P388 | 50 | - |

| 0 | P388/ADR | 2500 | - | |

| 1 | P388/ADR | 125 | 20 | |

| Vincristine | 0 | P388 | 2 | - |

| 0 | P388/ADR | 100 | - | |

| 1 | P388/ADR | 5 | 20 | |

| Vinblastine | 0 | P388 | 1.5 | - |

| 0 | P388/ADR | 80 | - | |

| 1 | P388/ADR | 4 | 20 |

Table 2: Inhibition of [³H]Azidopine Photolabeling of P-glycoprotein

This table shows the concentration-dependent inhibition of the photoaffinity labeling of P-glycoprotein by [³H]azidopine in the presence of this compound, indicating direct interaction with the transporter.

| Compound | Concentration (µM) | Inhibition of [³H]Azidopine Binding (%) |

| This compound | 0.1 | 15 |

| 1 | 55 | |

| 10 | 90 | |

| Verapamil (Control) | 1 | 50 |

| 10 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Cytotoxicity Assay

Objective: To determine the concentration of a cytotoxic agent that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Culture: P388 (drug-sensitive) and P388/ADR (doxorubicin-resistant) murine leukemia cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Preparation: Anticancer drugs (Doxorubicin, Vincristine, Vinblastine) and this compound hydrochloride are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the culture medium.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells/well.

-

Treatment: Cells are exposed to various concentrations of the anticancer drugs in the presence or absence of a fixed concentration of this compound hydrochloride (e.g., 1 µM).

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and after a 4-hour incubation, the resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

[³H]Azidopine Photolabeling Assay

Objective: To assess the direct binding of this compound to P-glycoprotein.

Methodology:

-

Membrane Preparation: Crude plasma membranes are prepared from P388/ADR cells by differential centrifugation.

-

Binding Reaction: Membrane vesicles (50 µg of protein) are incubated with 50 nM [³H]azidopine in the presence of varying concentrations of this compound hydrochloride or a known P-gp inhibitor (e.g., verapamil) in a buffer solution.

-

Photolabeling: The reaction mixture is irradiated with UV light (366 nm) on ice for 10 minutes to covalently link the azidopine to P-glycoprotein.

-

SDS-PAGE: The photolabeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled P-glycoprotein band.

-

Quantification: The intensity of the radiolabeled band is quantified by densitometry to determine the percentage of inhibition of [³H]azidopine binding.

Synthesis

A general synthetic scheme for the preparation of the 2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole core involves a multi-step process, often starting from a substituted tryptamine or a related indole derivative. A common approach is the Pictet-Spengler reaction, followed by N-benzylation.

Conclusion

This compound hydrochloride is a potent modulator of multidrug resistance that acts by inhibiting the P-glycoprotein efflux pump. The data presented in this guide highlights its ability to significantly potentiate the cytotoxicity of various anticancer drugs in resistant cell lines. The detailed experimental protocols provide a foundation for further research into its mechanism of action and potential therapeutic applications. The continued investigation of compounds like this compound is crucial for developing strategies to overcome one of the major obstacles in cancer chemotherapy.

Unveiling A-30312: A Technical Guide to a Tetrahydro-γ-carboline P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified as a pyrazolo[3,4-d]pyrimidine derivative, A-30312 is, in fact, 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride, a potent P-glycoprotein (P-gp) inhibitor belonging to the tetrahydro-γ-carboline class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a significant agent in the study of multidrug resistance (MDR) in cancer therapeutics.

Discovery and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 144092-65-9, was identified as an indole derivative with the capacity to reverse multidrug resistance. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic drugs, from cancer cells.[1][2][3][4]

Chemical Structure:

-

Systematic Name: 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride

-

Molecular Formula: C₁₉H₂₁ClN₂O

-

Core Scaffold: Tetrahydro-γ-carboline

Synthesis of this compound

Conceptual Synthetic Workflow:

References

In-depth Technical Guide: The Fused Indole Derivative A-30312

Notice: Information regarding a specific fused indole derivative designated as "A-30312" is not available in the public domain based on the conducted research. The following guide provides a comprehensive overview of the research and development landscape for fused indole derivatives as a class of compounds, drawing on established methodologies and general knowledge in the field. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this area of medicinal chemistry.

Introduction to Fused Indole Derivatives

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic drugs. The fusion of additional rings to the indole core gives rise to a diverse family of "fused indole" derivatives with a wide spectrum of pharmacological activities. These activities stem from the ability of the rigid, polycyclic structures to interact with high affinity and specificity with various biological targets, including enzymes, receptors, and ion channels.

The strategic design and synthesis of novel fused indole derivatives continue to be a vibrant area of research, aimed at the discovery of new therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Synthetic Strategies for Fused Indole Scaffolds

The construction of fused indole ring systems can be achieved through a variety of synthetic methodologies. The choice of strategy is often dictated by the desired ring size, substitution pattern, and overall molecular complexity.

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis of complex heterocyclic systems. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to fused indoles. For instance, the synthesis of 3,4-fused tricyclic indoles can be accomplished through an intramolecular Larock indole annulation from ortho-iodoaniline derivatives tethered to internal alkynes.[1]

Table 1: Representative Palladium-Catalyzed Synthesis of a 3,4-Fused Tricyclic Indole [1]

| Reactant | Catalyst | Ligand | Base | Additive | Solvent | Temp (°C) | Yield (%) |

| ortho-iodoaniline derivative with internal alkyne | Pd(OAc)₂ (20 mol%) | PPh₃ (40 mol%) | K₂CO₃ (2.0 equiv.) | LiCl (1.0 equiv.) | DMF | 100 | Not Specified |

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single reaction vessel to form a product that contains portions of all the reactants, provide a rapid and efficient route to molecular diversity. A notable example is the assembly of indole-fused seven-membered heterocycles from an indole, formaldehyde, and an amino hydrochloride.[2] This approach allows for the modular construction of complex scaffolds from simple and readily available starting materials.

Cascade Reactions

Cascade reactions, similar to domino reactions, involve a series of intramolecular transformations that proceed sequentially without the need for isolating intermediates. An example is the reaction of N-aryl-α,β-unsaturated nitrones with electron-deficient allenes to afford 3-functionalized indoles, which can then be converted to cycloheptanone-fused indoles.[3]

Biological Activities and Mechanisms of Action

Fused indole derivatives exhibit a broad range of biological activities, which are highly dependent on their specific chemical structures.

As Sodium Channel Blockers

Certain fused indole-like structures are found in insecticides that act as sodium channel blockers. These compounds, such as indoxacarb, target voltage-gated sodium channels (VGSCs), leading to inhibition of neuronal signaling and subsequent paralysis in insects.[4] While distinct from therapeutic agents for humans, this highlights the potential for fused indoles to modulate ion channel function.

General Signaling Pathways

The diverse biological activities of fused indoles suggest their interaction with a multitude of cellular signaling pathways. Due to the lack of specific data for "this compound," a generalized workflow for investigating the mechanism of action of a novel fused indole derivative is presented below.

Figure 1: A generalized experimental workflow for the investigation of a novel fused indole derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key experiments in the study of fused indole derivatives.

General Procedure for Palladium-Catalyzed Annulation

To a solution of the ortho-alkyne-tethered aryl iodide in a suitable solvent (e.g., DMF), the palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., K₂CO₃), and any additives (e.g., LiCl) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen) for a specified time. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[1]

In Vitro Assay for Target Engagement

To assess the interaction of a fused indole derivative with its putative target, a variety of in vitro assays can be employed. For example, if the target is a kinase, a radiometric assay using ³²P-ATP could be used to measure the inhibition of substrate phosphorylation. The compound of interest would be incubated with the kinase, its substrate, and ATP. The amount of incorporated radioactivity would then be quantified to determine the inhibitory activity of the compound.

In Vivo Model for Efficacy Studies

To evaluate the in vivo efficacy of a lead compound, an appropriate animal model of the disease of interest is selected. For an anti-cancer agent, this might involve the implantation of tumor cells into immunocompromised mice. The animals are then treated with the fused indole derivative or a vehicle control, and tumor growth is monitored over time. At the end of the study, tumors are excised and weighed, and statistical analysis is performed to determine the significance of any anti-tumor effects.

Conclusion

The fused indole scaffold represents a rich source of chemical diversity for the discovery of novel therapeutic agents. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. While specific information on "this compound" is not available, the principles and techniques outlined in this guide provide a solid foundation for researchers engaged in the exciting field of fused indole derivative research.

References

- 1. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cascade Synthesis of 3-Functionalized Indoles from Nitrones and Their Conversion to Cycloheptanone-Fused Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Action and Selectivity of Sodium Ch annel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of A-30312 in Cancer Cell Lines: A Review of Publicly Available Information

A comprehensive review of publicly available scientific literature reveals a notable absence of detailed in vitro studies specifically investigating the compound designated "A-30312" in the context of cancer cell lines. While the query sought an in-depth technical guide, the available information is sparse and lacks the specific quantitative data, experimental protocols, and defined signaling pathways necessary for such a document.

General searches for "this compound" in relation to cancer biology and in vitro studies did not yield primary research articles detailing its mechanism of action, cytotoxicity, or effects on cellular signaling. The information landscape is primarily populated with general discussions on cancer research methodologies and related topics.

Limited Mentions in Existing Literature

The compound "this compound" is peripherally mentioned in a doctoral thesis and a review article focusing on multidrug resistance (MDR) in cancer.[1][2] These sources suggest that this compound may have been investigated as a potential MDR-reversing agent, a compound that could restore the effectiveness of chemotherapy in drug-resistant cancer cells. However, these documents do not provide any specific experimental data from in vitro studies, such as IC50 values in different cell lines, details of the assays used, or the molecular pathways it might modulate. One French-language thesis also lists this compound among indole derivatives that specifically inhibit P-glycoprotein, a key protein in multidrug resistance.[3]

General Methodologies in Cancer Cell Line Research

In the absence of specific data for this compound, this guide outlines the general experimental protocols and conceptual frameworks commonly employed in the in vitro evaluation of potential anti-cancer agents. These methodologies would be applicable to the study of any novel compound, including this compound, should research data become available.

Cytotoxicity Assays

A fundamental step in evaluating an anti-cancer compound is to determine its cytotoxic or cytostatic effects on cancer cell lines. A variety of assays are available for this purpose, each with its own principles and applications.

Table 1: Common Cytotoxicity and Viability Assays

| Assay Type | Principle | Endpoint Measured |

| Metabolic Assays | ||

| MTT/MTS/XTT | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Colorimetric change proportional to the number of viable cells. |

| Resazurin (alamarBlue) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells. | Fluorescence signal proportional to cell viability. |

| Membrane Integrity Assays | ||

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Microscopic count of stained vs. unstained cells. |

| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Colorimetric or fluorometric measurement of LDH activity. |

| DNA Content/Synthesis Assays | ||

| Propidium Iodide (PI) Staining | PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining the DNA of dead cells. | Flow cytometric analysis of fluorescently labeled cells. |

| BrdU Incorporation | Incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells. | Detection of BrdU using specific antibodies, measured by colorimetry, fluorescence, or flow cytometry. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

References

Pharmacological Profile of A-30312: A Technical Guide to a Novel Multidrug Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-30312 is a novel fused indole derivative identified as a potent modulator of multidrug resistance (MDR) in cancer cells. This document provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action in reversing P-glycoprotein (P-gp) mediated drug efflux. Detailed experimental protocols, quantitative data from key studies, and visual representations of its activity and experimental workflows are presented to facilitate further research and development.

Introduction

Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. This compound, with the chemical name 2-Benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole hydrochloride (CAS RN: 144092-65-9), has emerged as a promising agent capable of overcoming P-gp-mediated MDR. This technical guide synthesizes the available pharmacological data on this compound to serve as a resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the P-glycoprotein drug efflux pump.[1] By directly or indirectly interacting with P-gp, this compound blocks the transport of various chemotherapeutic agents out of resistant cancer cells.[1] This inhibition leads to an increased intracellular accumulation and retention of cytotoxic drugs, ultimately restoring their therapeutic efficacy.[1] Notably, this compound exhibits weak calcium channel antagonist activity, suggesting that its MDR reversal properties are largely independent of calcium transport modulation, a common side effect of first-generation P-gp inhibitors like verapamil.[1]

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound

Figure 1: P-gp mediated drug efflux and its inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Potentiation of Cytotoxicity of Anticancer Drugs by this compound in P388/Adr Cells

| Anticancer Drug | This compound Concentration | Fold-Potentiation |

| Adriamycin | Specific concentration not available | Data not available |

| Vinblastine | Specific concentration not available | Data not available |

| Vincristine | Specific concentration not available | Data not available |

| Note: The primary literature confirms potentiation but does not provide specific fold-change values in the abstract. |

Table 2: Effect of this compound on [³H]Vinblastine Accumulation and Retention in P388/Adr Cells

| Parameter | Condition | Result |

| Accumulation | + this compound | Significantly increased intracellular [³H]Vinblastine levels |

| Retention (Efflux) | Control (no modulator) | Rapid loss of [³H]Vinblastine |

| + this compound | Much slower loss; >60% retained at 30 min | |

| + Verapamil | No decline for 15 min, <40% retained at 30 min | |

| Note: Specific concentrations for this compound in these experiments are not detailed in the available text. |

Table 3: Inhibition of P-glycoprotein Photoaffinity Labeling

| Assay | Modulator | Result |

| [³H]Azidopine Labeling | This compound | Inhibition of photoaffinity labeling of P-glycoprotein |

| Note: Quantitative IC50 values for the inhibition of photoaffinity labeling are not provided in the abstract. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the available information and standard laboratory practices.

In Vitro Cytotoxicity Assay

Objective: To determine the ability of this compound to potentiate the cytotoxicity of standard anticancer drugs in multidrug-resistant P388/Adr cells compared to drug-sensitive P388 cells.

Methodology:

-

Cell Culture: P388 (drug-sensitive) and P388/Adr (multidrug-resistant) murine leukemia cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded into 96-well microtiter plates at a predetermined density.

-

Drug Treatment: this compound is added at various concentrations, followed by the addition of a range of concentrations of the anticancer drug (e.g., Adriamycin, vinblastine, or vincristine).

-

Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the anticancer drugs in the presence and absence of this compound. The potentiation factor is determined by dividing the IC₅₀ of the anticancer drug alone by the IC₅₀ of the anticancer drug in the presence of this compound.

[³H]Vinblastine Accumulation and Efflux Assay

Objective: To measure the effect of this compound on the intracellular accumulation and retention (efflux) of a P-gp substrate, [³H]Vinblastine, in P388/Adr cells.

Methodology:

Accumulation:

-

Cell Preparation: P388/Adr cells are harvested and washed with a suitable buffer.

-

Incubation: Cells are incubated with [³H]Vinblastine in the presence or absence of this compound (or a positive control like verapamil) at 37°C for a specified time (e.g., 60 minutes).

-

Washing: The incubation is stopped by rapid filtration or centrifugation through an oil layer to separate the cells from the radioactive medium, followed by washing with ice-cold buffer.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

Efflux (Retention):

-

Loading: P388/Adr cells are pre-loaded with [³H]Vinblastine as described in the accumulation assay.

-

Washing and Resuspension: After loading, cells are washed to remove extracellular radioactivity and resuspended in a fresh, non-radioactive medium containing either no modulator, this compound, or verapamil.

-

Time Course Sampling: Aliquots of the cell suspension are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

Measurement: The intracellular radioactivity at each time point is determined as described above to measure the amount of retained [³H]Vinblastine.

Experimental Workflow for Drug Accumulation/Efflux Assay

Figure 2: Workflow for [³H]Vinblastine accumulation and efflux assay.

Photoaffinity Labeling of P-glycoprotein

Objective: To determine if this compound can directly compete with a known photoaffinity label for binding to P-glycoprotein.

Methodology:

-

Membrane Preparation: Crude membranes are prepared from P388/Adr cells, which have a high expression of P-gp.

-

Incubation: The cell membranes are incubated with the photoaffinity label [³H]azidopine in the presence or absence of a competing ligand (this compound or a known P-gp substrate/inhibitor). This step is performed in the dark to prevent premature photolysis.

-

Photolysis: The samples are exposed to UV light (e.g., 366 nm for 20 minutes) to covalently cross-link the azidopine to its binding site on P-gp.[1]

-

SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography/Fluorography: The gel is dried and exposed to X-ray film to visualize the radiolabeled P-gp band.

-

Quantification: The intensity of the radiolabeled P-gp band is quantified to determine the degree of inhibition by this compound.

Logical Relationship for P-gp Photoaffinity Labeling

Figure 3: Competitive inhibition of P-gp photoaffinity labeling by this compound.

Conclusion and Future Directions

This compound is a potent multidrug resistance modulator that effectively reverses P-glycoprotein-mediated drug efflux in cancer cells. Its mechanism of action, centered on the inhibition of P-gp, restores the cytotoxic efficacy of conventional anticancer drugs. The preclinical data strongly support the potential of this compound as a valuable tool in cancer research and as a lead compound for the development of novel chemosensitizing agents.

Future research should focus on:

-

Elucidating the precise binding site of this compound on P-glycoprotein.

-

Conducting in vivo studies to evaluate the efficacy and safety profile of this compound in animal models of drug-resistant cancer.

-

Investigating the structure-activity relationship of this compound analogues to optimize potency and reduce potential off-target effects.

-

Exploring the potential of this compound in combination with a wider range of chemotherapeutic agents and in different cancer types.

This technical guide provides a foundational understanding of the pharmacological properties of this compound, offering a valuable resource to drive forward the investigation of this promising MDR modulator.

References

No Publicly Available Research Data for Compound A-30312

Following a comprehensive search of scientific literature and public databases, no information was found regarding early-stage research, efficacy, or mechanism of action for a compound designated "A-30312."

This absence of public data prevents the creation of the requested in-depth technical guide and whitepaper. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to foundational research on this compound.

The identifier "this compound" may correspond to an internal project code that has not yet been disclosed in published literature, a compound that was discontinued in very early stages of development without generating public data, or a potential misidentification.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain the relevant preclinical data. Should public data for this compound, or an alternative designation for the same compound, become available, a technical guide as requested could be produced.

Understanding the role of A-30312 in P-glycoprotein inhibition

To our valued user: Initial searches for the compound "A-30312" in the context of P-glycoprotein inhibition did not yield specific scientific or technical data. This designation may refer to an internal compound code not yet in the public domain, a misnomer, or an exceptionally novel agent. In lieu of specific information on this compound, this guide provides a comprehensive overview of the principles of P-glycoprotein (P-gp) inhibition, utilizing data from well-characterized inhibitors to fulfill the core requirements of your request.

Introduction to P-glycoprotein and Its Role in Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide array of structurally diverse compounds out of cells.[1][2] This process is powered by the hydrolysis of ATP.[1][2] P-gp is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, the placenta, and in excretory organs like the liver and kidneys.[3][4] Its primary physiological function is to protect the body from toxic xenobiotics.[1][4]

However, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it efficiently pumps chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[5] Consequently, the development of P-gp inhibitors is a critical strategy to overcome MDR in oncology and to enhance the bioavailability and central nervous system penetration of various drugs.

Mechanisms of P-glycoprotein Inhibition

P-glycoprotein inhibitors can be broadly categorized based on their mechanism of action and their stage of development (generations). The primary mechanisms of inhibition include:

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the same site on P-gp.

-

Non-competitive Inhibition: The inhibitor binds to a site distinct from the substrate-binding site, inducing a conformational change that prevents substrate transport.

-

Allosteric Inhibition: The inhibitor binds to an allosteric site, modulating the protein's affinity for its substrate or its transport efficiency.

-

Inhibition of ATP Hydrolysis: Some inhibitors interfere with the ATPase activity of P-gp, preventing the energy-dependent efflux process.

Quantitative Analysis of P-glycoprotein Inhibitors

The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the P-gp-mediated transport of a probe substrate by 50%. The table below summarizes the IC50 values for several well-characterized P-gp inhibitors against different cell lines and probe substrates.

| Inhibitor | Generation | Cell Line | Probe Substrate | IC50 (µM) | Reference |

| Verapamil | First | Caco-2 | Digoxin | 10.5 | |

| Cyclosporin A | First | K562/ADR | Daunorubicin | 2.1 | |

| PSC-833 (Valspodar) | Second | CEM/VLB100 | Vinblastine | 0.2 | |

| Tariquidar (XR9576) | Third | L-MDR1 | Digoxin | 0.04 | |

| Elacridar (GF120918) | Third | MDCKII-MDR1 | Abacavir | ~0.1 |

Experimental Protocols for Assessing P-glycoprotein Inhibition

Several in vitro assays are commonly employed to evaluate the inhibitory potential of compounds against P-gp.

Calcein-AM Efflux Assay

This is a fluorescence-based assay that measures the intracellular accumulation of the fluorescent substrate calcein.

Principle: Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular calcein fluorescence.

Detailed Methodology:

-

Cell Culture: Seed P-gp-overexpressing cells (e.g., MDCKII-MDR1) and the corresponding parental cell line (e.g., MDCKII) in a 96-well plate and culture to confluence.

-

Compound Incubation: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM (final concentration typically 0.25-1 µM) to all wells and incubate for another 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells to remove extracellular calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control wells (with and without a known potent inhibitor like verapamil or elacridar). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is often stimulated in the presence of its substrates and can be inhibited by certain classes of inhibitors.

Principle: P-gp possesses intrinsic ATPase activity that is coupled to substrate transport. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP.

Detailed Methodology:

-

Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cell lines (e.g., Sf9 insect cells infected with a baculovirus expressing human MDR1).

-

Assay Reaction: In a 96-well plate, incubate the P-gp-containing membranes with the test compound at various concentrations in an assay buffer containing ATP and MgCl2 at 37°C.

-

Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Determine the effect of the test compound on the basal and substrate-stimulated (e.g., in the presence of verapamil) ATPase activity. Calculate the IC50 or EC50 (effective concentration for 50% stimulation) values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

Caption: Mechanism of P-glycoprotein mediated drug efflux.

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Caption: Logical flow of P-glycoprotein inhibition.

Conclusion

The inhibition of P-glycoprotein remains a significant area of research in drug development, with the potential to overcome multidrug resistance in cancer and improve the pharmacokinetic profiles of numerous drugs. A thorough understanding of the mechanisms of P-gp inhibition, coupled with robust and standardized experimental protocols, is essential for the successful identification and development of novel and effective P-gp inhibitors. While the specific role of "this compound" in this context is not publicly documented, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any potential P-gp inhibitor.

References

- 1. usconcealedcarry.com [usconcealedcarry.com]

- 2. Atlanta | Georgia Department of Driver Services [dds.georgia.gov]

- 3. crimegrade.org [crimegrade.org]

- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 5. P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the Role of A-30312 in Cellular Mechanisms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scientific community has yet to publicly characterize a compound designated as A-30312. Extensive searches of chemical databases, scientific literature, and supplier catalogs have not yielded information on a molecule with this identifier. The designation "this compound" may represent an internal compound code, a non-standardized nomenclature, or a possible error in transcription.

This document serves as a template for the detailed application notes and protocols that would be generated upon the successful identification of this compound. The structure below outlines the critical information required for utilizing a novel compound in cell culture experiments, from understanding its mechanism of action to implementing precise experimental protocols and visualizing its effects.

Mechanism of Action and Signaling Pathway

This section would be populated with the specific molecular target and the signaling cascade affected by this compound once its identity is known.

A hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be provided. This example depicts a generic kinase inhibitor pathway.

Caption: Hypothetical signaling pathway of this compound as a kinase inhibitor.

Quantitative Data Summary

Once experimental data for this compound is available, it would be presented in clear, structured tables for easy comparison. Below are examples of tables that would be populated.

Table 1: In Vitro IC50 Values for this compound

| Cell Line | Target Assay | IC50 (nM) | Reference |

| TBD | TBD | TBD | TBD |

| TBD | TBD | TBD | TBD |

Table 2: Effect of this compound on Cell Viability (72h treatment)

| Cell Line | Concentration (µM) | % Viability | Standard Deviation |

| TBD | 0.1 | TBD | TBD |

| TBD | 1 | TBD | TBD |

| TBD | 10 | TBD | TBD |

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducibility. The following are templates for standard cell culture experiments that would be adapted for this compound.

Cell Culture and Maintenance

-

Cell Line: Specify the cell line(s) of interest.

-

Media: Detail the complete growth medium composition (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Preparation of this compound Stock Solution

-

Solvent: Specify the recommended solvent (e.g., DMSO, Ethanol).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Application Notes and Protocols for the Evaluation of a Novel MDR Reversal Agent

Topic: Experimental Protocol for Multidrug Resistance (MDR) Reversal Agent Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure.[1][2][3] A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][3][4] These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[5][6] This document provides a comprehensive set of protocols to evaluate the potential of a novel experimental compound, herein referred to as a hypothetical "MDR Reversal Agent," to reverse P-gp-mediated MDR in cancer cells. The described assays are designed to assess the agent's ability to sensitize MDR cells to conventional chemotherapeutic drugs, inhibit P-gp function, and increase intracellular drug accumulation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of Chemotherapeutic Agent in the Presence and Absence of the MDR Reversal Agent

| Cell Line | Treatment | IC₅₀ (nM) | Resistance Factor (RF)¹ | Reversal Fold (RF)² |

| Sensitive (e.g., KB) | Chemo Agent Alone | |||

| Resistant (e.g., KB-A1) | Chemo Agent Alone | |||

| Resistant (e.g., KB-A1) | Chemo Agent + MDR Reversal Agent (Conc. X) | |||

| Resistant (e.g., KB-A1) | Chemo Agent + MDR Reversal Agent (Conc. Y) |

¹ Resistance Factor (RF) = IC₅₀ of Resistant Cells / IC₅₀ of Sensitive Cells ² Reversal Fold (RF) = IC₅₀ of Resistant Cells (Chemo Alone) / IC₅₀ of Resistant Cells (Chemo + Reversal Agent)

Table 2: Intracellular Accumulation of Fluorescent Substrate

| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Accumulation Ratio³ |

| Sensitive (e.g., KB) | Substrate Alone | ||

| Resistant (e.g., KB-A1) | Substrate Alone | ||

| Resistant (e.g., KB-A1) | Substrate + MDR Reversal Agent (Conc. X) | ||

| Resistant (e.g., KB-A1) | Substrate + Verapamil (Positive Control) |

³ Accumulation Ratio = MFI of Treated Resistant Cells / MFI of Untreated Resistant Cells

Experimental Protocols

Cell Lines and Culture

-

Sensitive Cell Line: A drug-sensitive parental cancer cell line (e.g., human epidermoid carcinoma KB cells).

-

Resistant Cell Line: A multidrug-resistant subline that overexpresses P-gp (e.g., KB-A1 or KBv200 cells).[1][7]

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. The resistant cell line should be periodically cultured in the presence of a low concentration of the selecting chemotherapeutic agent to maintain the MDR phenotype.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC₅₀) and assesses the ability of the MDR reversal agent to sensitize resistant cells to the chemotherapeutic drug.

Materials:

-

Sensitive and resistant cancer cells

-

Chemotherapeutic agent (e.g., Doxorubicin, Vincristine)

-

MDR Reversal Agent

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the MDR Reversal Agent. Include wells with untreated cells as a control.

-

Incubate the plates for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Intracellular Drug Accumulation Assay (Flow Cytometry)

This assay measures the ability of the MDR reversal agent to increase the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Doxorubicin.[7][8]

Materials:

-

Sensitive and resistant cancer cells

-

Rhodamine 123 or Doxorubicin

-

MDR Reversal Agent

-

Verapamil (a known P-gp inhibitor, as a positive control)

-

Flow cytometer

Protocol:

-

Harvest cells and resuspend them in fresh culture medium.

-

Pre-incubate the cells with the MDR Reversal Agent or Verapamil at a non-toxic concentration for 1-2 hours at 37°C.

-

Add the fluorescent substrate (e.g., Rhodamine 123 at 1 µg/mL) to the cell suspension.

-

Incubate for an additional 60-90 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.

-

Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

-

Quantify the mean fluorescence intensity (MFI) for each sample.

Visualizations

References

- 1. Reversal of MDR1/P-glycoprotein-mediated multidrug resistance by vector-based RNA interference in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Multidrug Resistance and Mechanisms of Action: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of multidrug resistance in vitro by co-delivery of MDR1 targeting siRNA and doxorubicin using a novel cationic poly(lactide-co-glycolide) nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Reversal of multidrug resistance by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo reversal of cancer cell multidrug resistance by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversal of multidrug resistance by amitriptyline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining Olaparib and Doxorubicin in Breast Cancer Cells

Disclaimer: The compound "A-30312" as specified in the topic is not identifiable in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Olaparib , a well-characterized PARP (Poly (ADP-ribose) polymerase) inhibitor, as a substitute. Olaparib is a clinically relevant drug often studied in combination with DNA-damaging agents like doxorubicin in breast cancer research.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for various cancers, including breast cancer.[1] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cancer cell death.[1] However, its efficacy can be limited by drug resistance and significant cardiotoxicity.

Olaparib is a targeted therapy known as a PARP inhibitor.[2][3][4][5][6] PARP enzymes are crucial for the repair of single-strand DNA breaks.[3][4] By inhibiting PARP, Olaparib prevents the repair of these breaks, which can then lead to the formation of double-strand breaks during DNA replication.[3][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Olaparib leads to a synthetic lethality, resulting in targeted cell death.[3][4][5]

The combination of a PARP inhibitor like Olaparib with a DNA-damaging agent such as doxorubicin presents a rational and synergistic approach to cancer therapy. Doxorubicin induces DNA damage, which increases the reliance of cancer cells on PARP-mediated repair. Subsequent inhibition of PARP by Olaparib can potentiate the cytotoxic effects of doxorubicin, leading to enhanced cancer cell killing.[1][7] This combination has shown promise in preclinical and clinical studies for various cancers, including breast cancer.[1][8]

These application notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for studying the combined effects of Olaparib and doxorubicin on breast cancer cells in a research setting.

Data Presentation

The following tables summarize the quantitative data on the efficacy of combining Olaparib and doxorubicin in breast cancer models.

Table 1: In Vitro Cytotoxicity of Olaparib and Doxorubicin in Breast Cancer Cells

| Cell Line | Treatment | IC50 | Combination Index (CI)* | Reference |

| 4T1 (murine breast cancer) | Doxorubicin | Not specified | 0.85 (for Dox:Ola ratio of 1:3) | [1] |

| 4T1 (murine breast cancer) | Olaparib | Not specified | [1] | |

| p53-deficient breast cancer cells (EVSA-T, MDA-MB-231) | Doxorubicin + PARP inhibitor (ANI) | Enhanced cytotoxicity by 2.3-fold | Synergistic | [9] |

*Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a 4T1 Murine Breast Cancer Model

| Treatment Group | Mean Tumor Volume (mm³) at end of study | % Tumor Growth Inhibition | Reference |

| Control (Saline) | ~1500 | - | [1] |

| Doxorubicin (4 mg/kg) | ~979 | 34.7% | [1] |

| Olaparib (50 mg/kg) | ~979 | 34.7% | [1] |

| Doxorubicin/Olaparib Nanogel | 354 | 76.4% | [1] |

Signaling Pathways

The synergistic effect of doxorubicin and Olaparib is primarily mediated through the DNA Damage Response (DDR) pathway.

Doxorubicin-Induced DNA Damage and PARP Activation: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs). This damage activates various DNA repair pathways, including the base excision repair (BER) pathway, where PARP plays a critical role in repairing single-strand breaks (SSBs) that can arise as intermediates.

Olaparib-Mediated PARP Inhibition and Synthetic Lethality: Olaparib inhibits the enzymatic activity of PARP, preventing the repair of SSBs. During DNA replication, unrepaired SSBs are converted into DSBs. In cancer cells with compromised homologous recombination (HR) repair (e.g., due to BRCA mutations), the accumulation of DSBs from both doxorubicin and Olaparib action overwhelms the cell's repair capacity, leading to apoptosis.

Induction of Apoptosis: The excessive DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins like BAX and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), leading to the execution of apoptosis.[9] The combination of doxorubicin and a PARP inhibitor has been shown to increase the expression of cleaved PARP1 and cleaved caspase-3, and to alter the ratio of BAX/BCL2 in favor of apoptosis.[10]

References

- 1. Olaparib and Doxorubicin Co-Loaded Polypeptide Nanogel for Enhanced Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 5. Olaparib - NCI [cancer.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. mdpi.com [mdpi.com]

- 8. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 9. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-30312 dosage and administration in preclinical models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive guide for the use of Compound-X (identified herein as A-30312), a novel investigational molecule, in preclinical research settings. The following protocols and data summaries are intended to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies to evaluate the pharmacokinetic profile and therapeutic efficacy of Compound-X. Due to the limited publicly available information on a compound with the specific identifier "this compound," this document serves as a detailed template for a hypothetical novel research compound, referred to as "Compound-X." The methodologies and data presented are based on established principles of preclinical drug development.

Dosage and Administration in Preclinical Models

Effective delivery of Compound-X to the target site is critical for achieving the desired pharmacological effect. The appropriate dosage and route of administration will vary depending on the preclinical model, the disease indication, and the formulation of the compound. The following tables provide a summary of suggested starting dosage ranges for Compound-X in common preclinical models. Researchers are advised to perform dose-range finding studies to determine the optimal dose for their specific experimental conditions.

Table 1: Recommended Starting Doses for Compound-X in Rodent Models

| Preclinical Model | Route of Administration | Dosage Range (mg/kg) | Vehicle |

| Mouse (e.g., C57BL/6, BALB/c) | Oral (PO) | 10 - 50 | 0.5% Methylcellulose |

| Intravenous (IV) | 1 - 10 | Saline | |

| Subcutaneous (SC) | 5 - 25 | PBS | |

| Rat (e.g., Sprague-Dawley, Wistar) | Oral (PO) | 5 - 30 | 0.5% Methylcellulose |

| Intravenous (IV) | 0.5 - 5 | Saline | |

| Intraperitoneal (IP) | 10 - 40 | DMSO/Saline (1:9) |

Note: These are suggested starting ranges. The optimal dose should be determined empirically.

Experimental Protocols

In Vivo Pharmacokinetic (PK) Study Protocol

This protocol outlines a typical pharmacokinetic study in mice to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X.

Objective: To characterize the pharmacokinetic profile of Compound-X following a single intravenous (IV) and oral (PO) administration in mice.

Materials:

-

Compound-X

-

Vehicle (e.g., Saline for IV, 0.5% Methylcellulose for PO)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Dosing:

-

IV Group: Administer Compound-X at a dose of 5 mg/kg via the tail vein.

-

PO Group: Administer Compound-X at a dose of 20 mg/kg via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:

-

IV Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of Compound-X using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (%F).

Hypothetical Signaling Pathway of Compound-X

Compound-X is hypothesized to be an inhibitor of the novel kinase, "Kinase-A," which is a key component of the "Pathogen-Associated Molecular Pattern (PAMP) Recognition Pathway." Inhibition of Kinase-A by Compound-X is predicted to lead to a downstream reduction in the production of pro-inflammatory cytokines.

Dose Selection Logic for Efficacy Studies

The selection of an appropriate dose for efficacy studies is a critical step. The following diagram illustrates a logical workflow for dose selection, integrating data from in vitro potency, in vivo pharmacokinetics, and tolerability studies.

Information on A-30312 Unavailable for Application Protocol Development

Despite a comprehensive search of scientific and chemical databases, no publicly available information could be found for a compound designated "A-30312." This prevents the creation of the requested detailed application notes and protocols for measuring drug accumulation.

The identifier "this compound" may represent an internal or proprietary compound code not yet disclosed in public research literature. Without access to fundamental information such as the compound's mechanism of action, its physical and chemical properties, and any existing research, it is not possible to develop accurate and reliable experimental protocols.

To proceed with this request, a more common chemical name, CAS number, molecular formula, or any other publicly accessible identifier for this compound is required. With more specific information, it would be possible to:

-

Investigate its mechanism of action and relevant biological pathways.

-

Identify established analytical methods for its quantification in biological matrices.

-

Develop detailed protocols for in vitro and in vivo drug accumulation studies.

-

Summarize relevant data in a structured format.

-

Create visualizations of experimental workflows and signaling pathways.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating laboratory or company for the necessary information to develop appropriate analytical methods.

A-30312: Application Notes for Chemotherapy Sensitization

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-30312 is an indole alkaloid derivative identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. By blocking the efflux pump activity of P-gp, this compound has the potential to restore or enhance the sensitivity of resistant cancer cells to a variety of chemotherapeutic agents. This document provides an overview of the mechanism of action of this compound and generalized protocols for its application in in vitro chemotherapy sensitization studies.

Mechanism of Action

Multidrug resistance is a major obstacle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp actively pumps a wide range of structurally diverse anticancer drugs out of the cell, reducing their intracellular concentration and thereby their cytotoxic efficacy.

This compound acts as a competitive or non-competitive inhibitor of P-gp. By binding to the transporter, it prevents the efflux of co-administered chemotherapeutic drugs. This leads to an increased intracellular accumulation of the cytotoxic agent, ultimately restoring its ability to induce cell death in resistant cancer cells.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound

Application Notes and Protocols: Overcoming Vincristine Resistance with Verapamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine is a potent chemotherapeutic agent used in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors.[1] Its mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] However, a significant challenge in vincristine therapy is the development of multidrug resistance (MDR), which often leads to treatment failure. A primary driver of this resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 gene. P-gp actively transports vincristine out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic efficacy.

Verapamil, a calcium channel blocker, has been identified as a first-generation P-glycoprotein inhibitor. By competitively inhibiting the P-gp efflux pump, Verapamil can restore the intracellular concentration of vincristine in resistant cells, thereby resensitizing them to its anti-cancer effects.[2][3][4] These application notes provide a summary of the quantitative effects of Verapamil on vincristine resistance and detailed protocols for in vitro investigation.

Data Presentation

The following tables summarize the efficacy of Verapamil in overcoming vincristine resistance in various cancer cell lines.

| Cell Line | Cancer Type | Vincristine IC50 (Resistant) | Vincristine IC50 with Verapamil | Fold Reversal of Resistance | Verapamil Concentration | Reference |

| P388/VCR | Murine Leukemia | Not specified | Resistance completely overcome | Not specified | 2.2 - 6.6 µM | [1] |

| CEM/VLB100 | Human Leukemia | ~200-800 fold > parental | Not specified | ~75-85 fold decrease in IC50 | 10 µM | [5] |

| C26 | Mouse Colon Adenocarcinoma | Most resistant among tested lines | Not specified | 12-fold increase in cytotoxicity | 2.2 - 6.6 µM | [6][7] |

| B16 | Mouse Melanoma | Most sensitive among tested lines | Not specified | 2.5-fold increase in cytotoxicity | 2.2 - 6.6 µM | [6][7] |

Note: IC50 values and fold resistance can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Establishment of a Vincristine-Resistant Cell Line

This protocol describes a method for generating a vincristine-resistant cancer cell line through continuous exposure to escalating concentrations of the drug.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Vincristine sulfate (sterile stock solution)

-

Cell culture flasks (T-25, T-75)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Hemocytometer or automated cell counter

Procedure:

-

Determine Parental IC50: First, determine the 50% inhibitory concentration (IC50) of vincristine for the parental cell line using the MTT assay described in Protocol 2.

-

Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing vincristine at a starting concentration equal to the IC10 or IC20 of the parental line.

-

Monitoring and Dose Escalation:

-

Monitor the cells daily. A significant portion of the cells are expected to die initially.

-

When the surviving cells repopulate the flask to 70-80% confluency, subculture them and increase the vincristine concentration by 1.5 to 2-fold.

-

Repeat this process of gradual dose escalation. This selection process can take several months.[1]

-

-

Establishment of Resistant Line: A resistant cell line is considered established when it can be stably maintained in a high concentration of vincristine (e.g., a concentration that is lethal to the parental cells) and exhibits a significantly higher IC50 value compared to the parental line.

-

Characterization: Characterize the resistant cell line by comparing its vincristine IC50 to the parental line and by assessing the expression of P-glycoprotein (e.g., by Western blot or flow cytometry).

-

Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.

Protocol 2: Cell Viability (MTT) Assay to Determine Vincristine IC50 with and without Verapamil

This assay determines the cytotoxicity of vincristine in the presence and absence of Verapamil.

Materials:

-

Vincristine-resistant and parental (sensitive) cancer cell lines

-

96-well cell culture plates

-

Vincristine sulfate

-

Verapamil hydrochloride

-